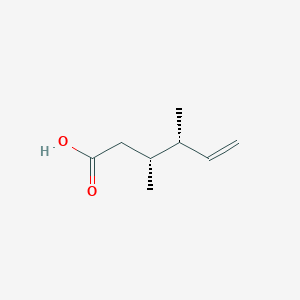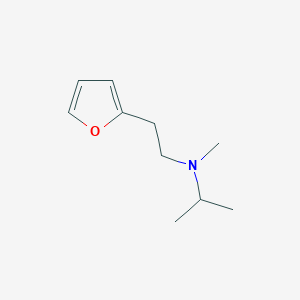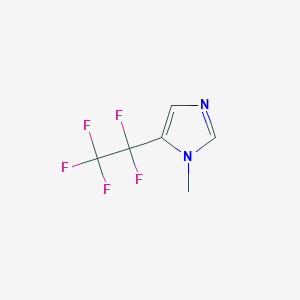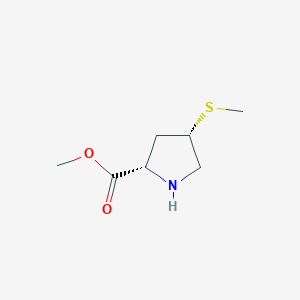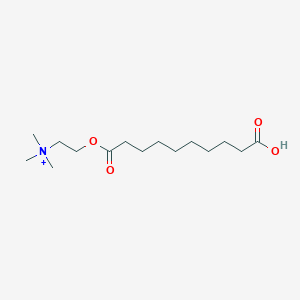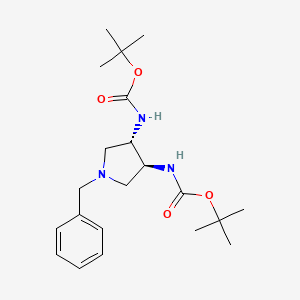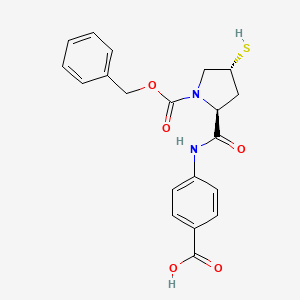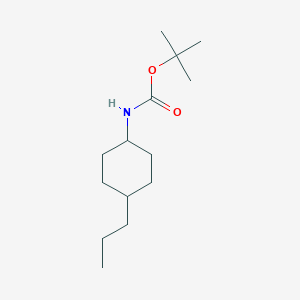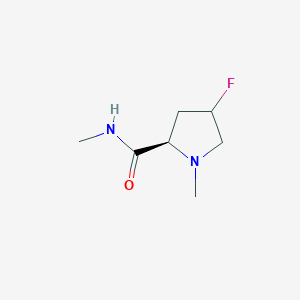![molecular formula C11H9NO3S B12863489 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is an organic compound with the molecular formula C11H9NO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated acids.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound, which lacks the acrylic acid and methylthio groups.
2-(Methylthio)benzoxazole: Similar structure but without the acrylic acid moiety.
7-(Acryloyloxy)benzoxazole: Contains the acrylic acid moiety but lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is unique due to the presence of both the methylthio and acrylic acid groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9NO3S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-3-7(10(8)15-11)5-6-9(13)14/h2-6H,1H3,(H,13,14)/b6-5+ |
Clé InChI |
OVLMZWZJQQBFAQ-AATRIKPKSA-N |
SMILES isomérique |
CSC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
SMILES canonique |
CSC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


